molecular formula C21H25N3O2 B5168179 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid

2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid

Cat. No. B5168179
M. Wt: 351.4 g/mol
InChI Key: JMSXDKAHNROUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in the treatment of various psychiatric disorders.

Mechanism of Action

2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid acts as an antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic system of the brain. By blocking the action of dopamine at this receptor, 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is thought to modulate the activity of these brain regions and improve symptoms of psychiatric disorders.
Biochemical and physiological effects:
Studies have shown that 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid can improve cognitive function in animal models of schizophrenia and ADHD. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact biochemical and physiological effects of 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid in lab experiments is its high potency and selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid is not currently approved for human use, so its potential clinical applications are still being investigated.

Future Directions

Future research on 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid could include further studies on its potential use in the treatment of various psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, studies could be conducted to determine the optimal dosages and administration routes for 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid in human patients.

Synthesis Methods

The synthesis of 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid involves several steps, starting with the reaction of 2-bromo-4-methylbenzoic acid with 1-(2,4-dimethylphenyl)piperazine to form 2-(2,4-dimethylphenyl)-4-methylbenzoic acid piperazide. This compound is then reacted with formaldehyde and hydrogen cyanide to form 2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid.

Scientific Research Applications

2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid has been studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.

properties

IUPAC Name

2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-3-4-6-20(18)21(25)26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSXDKAHNROUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.